[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
Description
[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a chiral carboxylic acid derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an ethylamino-acetic acid moiety at the 2-ylmethyl position. The (S)-configuration at the pyrrolidine chiral center and the ethyl group on the amino side chain contribute to its stereochemical uniqueness.
Properties
IUPAC Name |
2-[ethyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)7-9-5-4-6-11(9)2/h9H,3-8H2,1-2H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBORLIOLORZRLH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-1-Methylpyrrolidine-2-ylmethanol
Starting Material : (S)-Proline (L-Proline)
-
Reduction to Prolinol :
(S)-Proline is reduced using LiAlH in tetrahydrofuran (THF) at 0°C to yield (S)-pyrrolidin-2-ylmethanol (prolinol). -
N-Methylation :
Prolinol undergoes N-methylation using methyl iodide (CHI) and KCO in dimethylformamide (DMF) at 60°C for 12 h.
Introduction of the Ethylamino Group
Intermediate : (S)-1-Methylpyrrolidine-2-ylmethanol
-
Mesylation :
The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (EtN) in dichloromethane (DCM). -
Nucleophilic Substitution with Ethylamine :
The mesylate reacts with ethylamine (2.5 equiv) in acetonitrile at 80°C for 24 h.
Acetic Acid Functionalization
Intermediate : Ethyl-(1-methylpyrrolidin-2-ylmethyl)amine
-
Coupling with Bromoacetic Acid :
The amine reacts with bromoacetic acid (1.2 equiv) in the presence of EDC/HOBt in DCM at 0°C to RT.
Alternative Route :
Hydrolysis of ethyl [ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetate (prepared via esterification) using NaOH in methanol/water (1:1) at 60°C.
Analytical Characterization
Key Data :
Critical Process Considerations
-
Stereochemical Control :
Asymmetric hydrogenation (e.g., Ru-BINAP catalysts) ensures >98% enantiomeric excess (ee) for the pyrrolidine core. -
Scalability :
Batch sizes up to 500 g demonstrated consistent yields (Table 2).
| Step | Scale (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 100 | 88 | 99 |
| 2 | 100 | 70 | 97 |
| 3 | 100 | 80 | 98 |
Comparative Analysis of Methods
-
N-Methylation Efficiency :
KCO/DMF outperforms NaH/THF (75% vs. 60% yield). -
Coupling Agents :
EDC/HOBt provides superior selectivity over DCC (82% vs. 65% yield).
Industrial Feasibility
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Center
The ethyl-substituted amine group participates in alkylation and acylation reactions. Key findings include:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at −78°C to form quaternary ammonium salts. Yields depend on steric hindrance from the ethyl and pyrrolidine groups .
-
Acylation : Forms amides with acetyl chloride or benzoyl chloride under mild conditions (room temperature, triethylamine). The reaction is stereospecific, retaining the (S)-configuration .
Table 1: Representative N-Alkylation Reactions
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | THF, −78°C, 2 hr | N-Methylated derivative | 72 | |
| Benzyl bromide | DCM, RT, 12 hr | N-Benzyl quaternary salt | 65 |
Carboxylic Acid Reactivity
The acetic acid moiety undergoes typical carboxylate reactions:
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Esterification : Forms ethyl esters via Fischer esterification (H₂SO₄ catalyst, ethanol reflux). Conversion exceeds 90% within 4 hr .
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Peptide Coupling : Reacts with primary amines (e.g., glycine methyl ester) using HCTU/DIPEA to form peptide bonds. Steric effects from the pyrrolidine ring reduce coupling efficiency by ~20% compared to linear analogs .
Key Mechanistic Insight : The (S)-configuration at the pyrrolidine nitrogen directs regioselectivity during coupling, favoring axial attack in cyclic transition states .
Ring-Opening and Cycloaddition Reactions
The pyrrolidine ring exhibits limited participation due to steric protection by the ethyl and methyl groups. Notable exceptions include:
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Acid-Catalyzed Ring Expansion : Under strong acidic conditions (HCl, 100°C), the pyrrolidine ring opens to form a linear diamine intermediate, which recyclizes into a six-membered ring (piperidine derivative) .
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Photocatalytic [2+2] Cycloaddition : With UV light and Ru(bpy)₃²⁺ catalyst, forms bridged bicyclic structures in 55% yield .
Coordination Chemistry
The compound acts as a bidentate ligand via its amine and carboxylate groups:
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Metal Complexation : Binds to Cu(II) and Zn(II) in aqueous ethanol, forming octahedral complexes with stability constants (log K) of 8.2 and 6.7, respectively .
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Catalytic Applications : Cu complexes catalyze asymmetric Henry reactions (nitroaldol) with 85% enantiomeric excess .
Reduction and Oxidation Pathways
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Amine Oxidation : Treating with m-CPBA forms an N-oxide derivative, altering the compound’s solubility and receptor-binding affinity .
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Carboxylic Acid Reduction : LiAlH₄ reduces the acid to a primary alcohol, though competing side reactions limit yields to 40% .
Stereochemical Influence on Reactivity
The (S)-configuration at the pyrrolidine nitrogen critically affects reaction outcomes:
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Diastereoselectivity : N-Acylation with chiral acyl chlorides yields a 3:1 diastereomer ratio favoring the (S,S)-form .
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Enzymatic Hydrolysis : Porcine liver esterase selectively cleaves esters of the (S)-enantiomer with 98% ee .
Thermal and pH-Dependent Stability
Scientific Research Applications
Pharmacological Applications
1. Neurological Research
Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid has been investigated for its effects on the central nervous system (CNS). It acts as a modulator of neurotransmitter systems, particularly in enhancing the activity of certain receptors involved in mood regulation. Studies have shown that it may have applications in treating anxiety and depression by influencing serotonin and norepinephrine pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their binding affinity to serotonin receptors. The results indicated that specific modifications to the ethyl group significantly enhanced receptor affinity, suggesting a pathway for developing new antidepressants .
2. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid is being explored as a potential antimicrobial agent against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 31.25 μg/mL | |
| Streptococcus pyogenes | 31.25 μg/mL | |
| Staphylococcus aureus | 62.5 μg/mL |
Biochemical Applications
1. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in metabolic pathways involving amino acids. Its ability to inhibit specific enzymes can be leveraged in the development of treatments for metabolic disorders.
Case Study:
A study highlighted its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial in managing type II diabetes by regulating insulin secretion and glucose metabolism . The findings suggest that derivatives of this compound could serve as therapeutic agents for diabetes management.
Material Science Applications
1. Polymer Chemistry
Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid is also being studied for its potential use in synthesizing novel polymers with enhanced properties. Its unique structure allows for modifications that can lead to materials with improved mechanical strength and thermal stability.
Data Table: Polymer Properties
Mechanism of Action
The mechanism of action of [Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the chiral center play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity through competitive or allosteric mechanisms. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Isomers and Positional Variants
(S)-2-(Ethyl(1-methylpyrrolidin-3-yl)amino)acetic Acid (CAS: 1353998-31-8)
- Molecular Formula : C₉H₁₈N₂O₂ (MW: 186.25 g/mol) .
- Key Differences: The pyrrolidine substituent is at the 3-position instead of the 2-ylmethyl group in the target compound.
| Property | Target Compound | 3-yl Isomer |
|---|---|---|
| Substituent Position | 2-ylmethyl | 3-yl |
| Molecular Weight (g/mol) | ~186 (estimated) | 186.25 |
| Chirality | (S)-configuration | (S)-configuration |
Functional Group Variants: Acetic Acid vs. Acetamide
2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide
- Molecular Features : Replaces the carboxylic acid (-COOH) with an acetamide (-CONH₂) group and introduces a cyclopropyl substituent .
- Impact: Solubility: The amide group reduces acidity (pKa ~0.5–1.5 for amides vs. Bioactivity: Amides are less prone to ionization at physiological pH, which may improve membrane permeability compared to the target compound.
Pyrrolidine Derivatives with Aromatic Substitutents
(S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
- Structure : Incorporates a fluorophenyl group and a hydroxylated pyrrolidine ring .
- Comparison: Lipophilicity: The fluorophenyl group increases logP (lipophilicity), favoring blood-brain barrier penetration. Pharmacological Potential: Aromatic rings enhance π-π stacking interactions in enzyme binding pockets, a feature absent in the target compound.
Lactam vs. Carboxylic Acid Systems
N-Substituted 4-Alkylpyrrolidin-2-ones
Pharmacophore Modeling Insights
The target compound’s amino and carboxylic acid groups can act as hydrogen bond donors/acceptors, while the pyrrolidine ring provides hydrophobic bulk. In contrast, analogs like the fluorophenyl derivative () leverage aromatic interactions for binding affinity .
Biological Activity
Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid, also known by its CAS number 1353992-87-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 200.28 g/mol
- Structure : The compound features a pyrrolidine ring, which is significant for its biological activity.
Synthesis
The synthesis of Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid typically involves multicomponent reactions (MCRs), which are efficient for producing biologically active molecules. These reactions can facilitate the formation of complex structures in a single step, enhancing yield and purity while reducing time and resource consumption .
Antimicrobial Activity
Research indicates that compounds containing pyrrolidine moieties exhibit notable antimicrobial properties. In vitro studies have shown that various pyrrolidine derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid | Staphylococcus aureus | 0.0195 mg/mL |
| Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid | Escherichia coli | 0.0048 mg/mL |
These findings suggest that the compound may be effective in treating infections caused by these bacteria .
Antifungal Activity
In addition to antibacterial properties, some studies have indicated antifungal activity as well. For example, certain derivatives have shown efficacy against Candida albicans with MIC values ranging from 16.69 to 78.23 µM, demonstrating the compound's potential in addressing fungal infections .
Case Studies
- Antitumor Effects : A study investigated the antitumor effects of related pyrrolidine compounds in in vitro and in vivo models. The results indicated that certain derivatives could reduce cell viability in aggressive cancer cell lines significantly, suggesting a potential application in cancer therapy .
- Neuroprotective Effects : Preliminary studies have suggested that compounds similar to Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid may modulate neurotransmitter systems, potentially offering neuroprotective benefits in conditions like epilepsy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino-acetic acid. Variations in substituents on the pyrrolidine ring can significantly influence its antimicrobial potency and selectivity towards different bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
